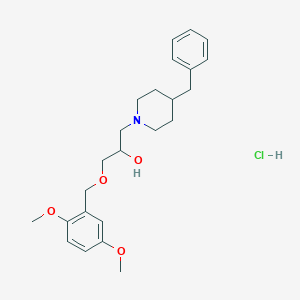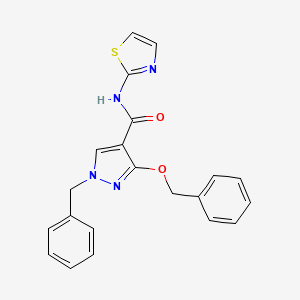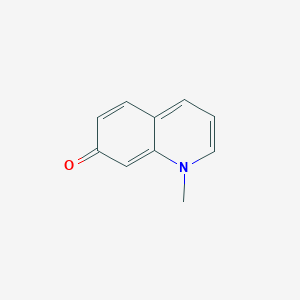
1-(4-Benzylpiperidin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Benzylpiperidin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the piperidine ring and a 2,5-dimethoxybenzyl group linked through an ether bond to a propanol chain. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylpiperidin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as N-benzyl-4-piperidone.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the piperidine nitrogen attacks a benzyl halide.
Etherification: The 2,5-dimethoxybenzyl group is attached to the propanol chain through an etherification reaction, typically using a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by reaction with 2,5-dimethoxybenzyl chloride.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzylpiperidin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon chain.
Substitution: The benzyl and 2,5-dimethoxybenzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-Benzylpiperidin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl and 2,5-dimethoxybenzyl groups may enhance binding affinity to these targets, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Benzylpiperidin-1-yl)-3-((2,4-dimethoxybenzyl)oxy)propan-2-ol hydrochloride
- 1-(4-Benzylpiperidin-1-yl)-3-((3,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride
Uniqueness
1-(4-Benzylpiperidin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. This compound’s distinct structure may result in different pharmacological profiles and applications compared to its analogs.
Properties
IUPAC Name |
1-(4-benzylpiperidin-1-yl)-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO4.ClH/c1-27-23-8-9-24(28-2)21(15-23)17-29-18-22(26)16-25-12-10-20(11-13-25)14-19-6-4-3-5-7-19;/h3-9,15,20,22,26H,10-14,16-18H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWODFNARIZVJDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)COCC(CN2CCC(CC2)CC3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-2-{[2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2705424.png)

![3,4,5-trimethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2705426.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2705427.png)
![Methyl[(4-methylphenyl)methylene]ammoniumolate](/img/structure/B2705429.png)

![3-Cyclopropyl-6-{[1-(oxane-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2705435.png)

![2-{4-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2705437.png)
![1-(Imidazo[1,2-a]pyridin-5-yl)ethanone](/img/structure/B2705438.png)
![N-[1-(furan-2-yl)propan-2-yl]cyclopropanecarboxamide](/img/structure/B2705439.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B2705444.png)
